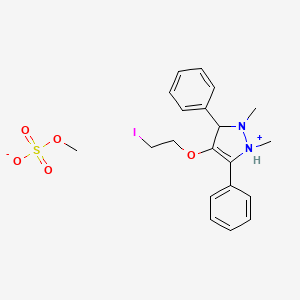
N-Hydroxy-2,2-dimethyldodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2,2-dimethyldodecanamide is a chemical compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications. This compound, with its unique structure, has garnered interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,2-dimethyldodecanamide typically involves the reaction of 2,2-dimethyldodecanoic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxamic acid group. The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-2,2-dimethyldodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amides, amines
Substitution: Various substituted hydroxamic acid derivatives
Applications De Recherche Scientifique
N-Hydroxy-2,2-dimethyldodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its metal-chelating properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its anticancer properties, as hydroxamic acids are known to inhibit histone deacetylases (HDACs).
Industry: Utilized in the formulation of metal ion chelators and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Hydroxy-2,2-dimethyldodecanamide involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloproteases and other metal-dependent enzymes, leading to inhibition of their activity. The compound binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxy-2,2-dimethylpropanamide
- N-Hydroxy-2,2-dimethylbutanamide
- N-Hydroxy-2,2-dimethylhexanamide
Uniqueness
N-Hydroxy-2,2-dimethyldodecanamide is unique due to its longer carbon chain, which imparts different physicochemical properties compared to shorter-chain hydroxamic acids. This structural difference can influence its solubility, stability, and binding affinity to metal ions, making it suitable for specific applications where other hydroxamic acids may not be as effective.
Propriétés
Numéro CAS |
60631-05-2 |
|---|---|
Formule moléculaire |
C14H29NO2 |
Poids moléculaire |
243.39 g/mol |
Nom IUPAC |
N-hydroxy-2,2-dimethyldodecanamide |
InChI |
InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-11-12-14(2,3)13(16)15-17/h17H,4-12H2,1-3H3,(H,15,16) |
Clé InChI |
OLVPZKMXZBVFAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)(C)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


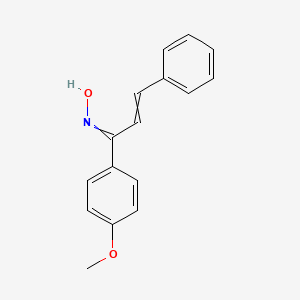
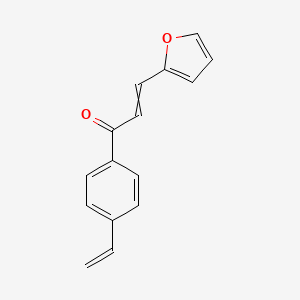
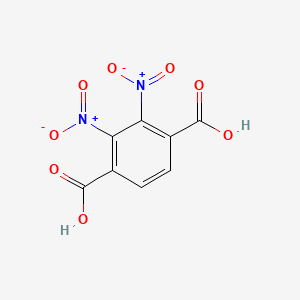
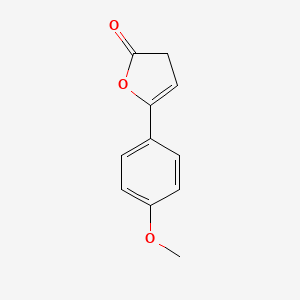
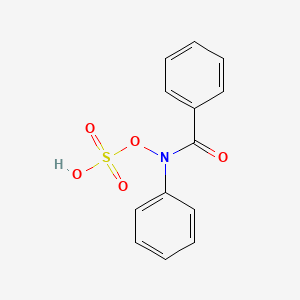

![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
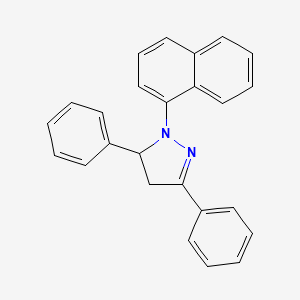
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)

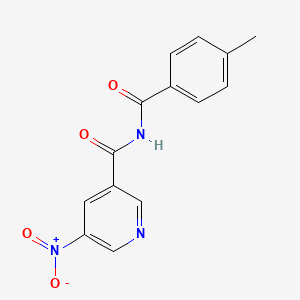
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
